Isobutyl 2,4-dimethoxy-6-methylbenzoate
Description
Contextual Significance within the Class of Benzoate (B1203000) Esters
Benzoate esters are a significant class of organic compounds with wide-ranging applications. numberanalytics.com They are esters of benzoic acid and various alcohols. wikipedia.org This class of compounds is known for its utility as intermediates in the synthesis of more complex molecules. numberanalytics.comfiveable.me Benzoate esters are found in numerous industrial and consumer products, serving as fragrances, flavorings, pharmaceuticals, and plasticizers. numberanalytics.comwikipedia.orggoogle.com The specific properties and applications of a benzoate ester are determined by the alcohol group and the substituents on the benzene (B151609) ring. For instance, ethyl benzoate is used as a flavoring agent and in the synthesis of other fine chemicals. fiveable.mechemicalbook.com The versatility of the benzoate ester functional group allows for a wide range of chemical transformations, making them a cornerstone in organic synthesis. fiveable.me Novel benzoate esters are being explored for applications in materials science, such as in organic light-emitting diodes, and for their potential cytotoxic activities in cancer research. researchgate.netnih.gov
Historical Trajectory of Research on Structurally Related Aromatic Compounds
The study of aromatic compounds dates back to the 19th century, with the initial discovery of benzene and its unique properties. The development of our understanding of aromaticity, including the formulation of Hückel's rule, was a major milestone in organic chemistry. The synthesis of polysubstituted benzenes, such as Isobutyl 2,4-dimethoxy-6-methylbenzoate, relies on a deep understanding of electrophilic aromatic substitution reactions. fiveable.melibretexts.org The directing effects of substituents on the benzene ring are a critical consideration in the synthesis of these molecules. fiveable.me Historically, the ability to control the position of incoming substituents has been a major focus of research in this area. libretexts.org The synthesis of the precursor acid, 2,4-dimethoxy-6-methylbenzoic acid, and its derivatives has been a subject of study, with various synthetic routes being developed. nih.govgoogle.com The study of such polysubstituted aromatic compounds is crucial for the development of new pharmaceuticals, agrochemicals, and materials. google.com
Identification of Current Research Gaps and Emerging Scientific Challenges
A thorough review of the scientific literature reveals a significant lack of specific research on this compound. While data on its precursor, 2,4-dimethoxy-6-methylbenzoic acid, and the corresponding methyl ester are available, the isobutyl ester remains largely uncharacterized. cymitquimica.comnih.gov The primary research gap is the absence of a reported, optimized synthesis for this compound. While general esterification methods are known, the specific conditions for the efficient synthesis of this compound have not been published.
Furthermore, there is a complete lack of data on its physical and chemical properties, such as its melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry). The biological activities and potential applications of this compound are also unknown. This represents a significant opportunity for future research.
Emerging scientific challenges include the development of efficient and sustainable synthetic methods for novel benzoate esters. There is also a growing interest in the discovery of new molecules with unique biological activities. The exploration of the chemical space around known bioactive scaffolds is a key strategy in this endeavor. Given that some benzoate derivatives have shown interesting biological properties, investigating the properties of this compound could be a worthwhile pursuit. nih.gov
Table 2: Research Status of this compound and Related Compounds
| Compound | Synthesis Reported | Physicochemical Data | Biological Activity Studied |
| This compound | No | Limited | No |
| Methyl 2,4-dimethoxy-6-methylbenzoate | Yes nih.gov | Yes nih.gov | Limited |
| 2,4-dimethoxy-6-methylbenzoic acid | Yes nih.gov | Yes cymitquimica.com | Limited |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 2,4-dimethoxy-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-9(2)8-18-14(15)13-10(3)6-11(16-4)7-12(13)17-5/h6-7,9H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSDRUUAZAXKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OCC(C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Isobutyl 2,4 Dimethoxy 6 Methylbenzoate
Strategies for the Formal Esterification of 2,4-Dimethoxy-6-methylbenzoic Acid
The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. However, the structure of 2,4-dimethoxy-6-methylbenzoic acid presents a significant challenge due to steric hindrance. The carboxylic acid group is flanked by two ortho substituents, a methyl group and a methoxy (B1213986) group, which impede the approach of an alcohol.
Development of Efficient Esterification Protocols
Standard Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is often inefficient for sterically hindered substrates. organic-chemistry.org The equilibrium nature of the reaction requires the removal of water to drive the reaction to completion, which can be difficult in a closed system. organic-chemistry.org For hindered acids like 2,4-dimethoxy-6-methylbenzoic acid, alternative, more reactive reagents and protocols are generally required.
While specific studies on the direct esterification of 2,4-dimethoxy-6-methylbenzoic acid with isobutanol are not extensively detailed in the literature, several strategies are employed for analogous sterically hindered benzoic acids:
Activation of the Carboxylic Acid: The carboxylic acid can be converted into a more reactive derivative, such as an acid chloride or anhydride. These activated species readily react with alcohols, even bulky ones, to form esters. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acid chloride, which can then be reacted with isobutanol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. rsc.org
Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification by activating the carboxylic acid in situ. This method, known as the Steglich esterification when used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is effective for coupling hindered acids and alcohols at room temperature. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate esterification reactions. For substituted benzoic acids, performing the reaction in a sealed vessel with microwave irradiation can significantly reduce reaction times, although the equilibrium challenge remains. researchgate.net An improved method involves the intermittent addition of the acid catalyst during microwave irradiation to maintain its activity. researchgate.net
The table below summarizes general approaches that could be adapted for the esterification of 2,4-dimethoxy-6-methylbenzoic acid.
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Acid Chloride Formation | SOCl₂ or (COCl)₂, then Isobutanol/Pyridine | Anhydrous conditions, often at low to room temperature | High reactivity, drives reaction to completion | Requires an extra step to form the acid chloride |
| Steglich Esterification | Isobutanol, DCC, DMAP | Anhydrous solvent (e.g., CH₂Cl₂), room temperature | Mild conditions, good for sensitive substrates | DCC byproduct can be difficult to remove |
| Microwave-Assisted Fischer Esterification | Isobutanol, H₂SO₄ (catalyst) | Sealed vessel, elevated temperature (e.g., 130°C) | Rapid reaction times | Equilibrium limitations in a closed system |
Mechanistic Investigations of Ester Bond Formation
The mechanism of Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. organic-chemistry.org The key steps are:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack by the alcohol (isobutanol) on the protonated carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water as a leaving group, regenerating the carbonyl double bond.
Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.
For sterically hindered acids, the rate-determining step is typically the nucleophilic attack of the alcohol on the protonated carbonyl. The bulky groups ortho to the carboxylic acid sterically shield the electrophilic carbon, raising the activation energy for the formation of the tetrahedral intermediate. researchgate.net This explains the sluggishness of standard Fischer esterification for substrates like 2,4-dimethoxy-6-methylbenzoic acid. Methods that utilize more reactive electrophiles, such as acid chlorides, bypass this highly hindered nucleophilic attack on the protonated acid, thus providing a more viable synthetic route.
Synthesis of the 2,4-Dimethoxy-6-methylbenzoate Core Structure
The construction of the polysubstituted benzene (B151609) ring is a key aspect of synthesizing Isobutyl 2,4-dimethoxy-6-methylbenzoate. This can be achieved through modifying existing aromatic rings or by building the ring from acyclic precursors.
De Novo Synthetic Routes to Polysubstituted Benzoic Acid Derivatives
De novo synthesis involves the construction of a complex molecule from simpler, readily available starting materials. A documented synthesis of this compound starts from 2-bromo-3,5-dimethoxytoluene (B83188). nih.govchemicalbook.com This approach builds the final carboxylate functionality onto a pre-existing, appropriately substituted aromatic ring.
The reaction proceeds via the following steps:
Lithiation: 2-bromo-3,5-dimethoxytoluene is treated with n-butyllithium (n-BuLi) at low temperature (-78 °C). This effects a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive aryllithium intermediate.
Carboxylation equivalent: The aryllithium species then acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of isobutyl chloroformate. This step introduces the isobutyloxycarbonyl group directly onto the aromatic ring.
Workup: The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride to neutralize any remaining organolithium species and hydrolyze the reaction intermediates, yielding the final ester product.
This synthetic route is highly efficient, affording the target compound in an 89% yield. nih.govchemicalbook.com
| Starting Material | Reagents | Solvent | Temperature | Yield |
| 2-Bromo-3,5-dimethoxytoluene | 1. n-BuLi2. Isobutyl chloroformate | THF | -78 °C to RT | 89% |
A multi-step synthesis for the related 2-methoxy-6-methylbenzoic acid has also been reported, starting from 2-methyl-6-nitrobenzoic acid. This process involves reduction of the nitro group, diazotization of the resulting amine, hydrolysis to a phenol, methylation, and finally hydrolysis of an intermediate ester. google.com Such multi-step sequences are common for building up complex substitution patterns on an aromatic ring. pressbooks.publibretexts.org
Modular Approaches for Aromatic Ring Construction
Modular approaches construct aromatic rings by combining smaller, non-aromatic fragments, often through cycloaddition reactions. The transition metal-catalyzed [2+2+2] cycloaddition of three alkyne molecules is a powerful method for assembling highly substituted benzene rings in a single step. nih.gov By carefully choosing the alkyne substrates, complex substitution patterns can be achieved. While a specific application of this method to synthesize the 2,4-dimethoxy-6-methylbenzoate core has not been reported, it represents a potential de novo strategy. For example, a combination of appropriately substituted alkynes could theoretically be cyclized to form the desired aromatic core. The primary challenge in such an approach is controlling the chemo- and regioselectivity when using multiple different alkynes. nih.gov
Chemo- and Regioselective Modifications of this compound
Once synthesized, the this compound molecule possesses several sites for potential chemical modification. The aromatic ring, with its electron-donating methoxy and methyl groups, is activated towards electrophilic aromatic substitution. However, the positions for substitution are sterically hindered.
The directing effects of the existing substituents would guide incoming electrophiles. The two methoxy groups and the methyl group are all ortho-, para-directing.
The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group and the C6-methyl group. It is the most sterically accessible and electronically activated position.
The C3 position is ortho to both the C2- and C4-methoxy groups, but also adjacent to the bulky ester group at C1, making it sterically hindered.
Therefore, electrophilic substitution reactions, such as nitration (using HNO₃/H₂SO₄) or halogenation, would be expected to occur preferentially at the C5 position. aiinmr.com The strong electron-donating nature of the two methoxy groups would likely facilitate these reactions under relatively mild conditions. However, there are no specific studies in the reviewed literature detailing such modifications on this compound itself. The inherent steric congestion of the molecule could lead to lower reactivity compared to less substituted analogues. chegg.comresearchgate.netacs.org
Catalytic C-H functionalization is another modern tool that could potentially be applied for the selective modification of the aromatic ring or the alkyl side chains, although this remains an area for future investigation. acs.orgresearchgate.net
Functional Group Interconversions on the Aromatic Ring
The aromatic ring of this compound is adorned with two methoxy groups and one methyl group, which direct and activate the ring towards various electrophilic substitution reactions. These functional groups can also be the subject of interconversion, providing pathways to a diverse array of derivatives.
One of the primary transformations involves the demethylation of the methoxy groups to yield the corresponding hydroxy groups. This can be achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The selective demethylation of one methoxy group over the other can be challenging and often depends on the reaction conditions and the steric environment of the methoxy groups.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, are directed by the existing substituents. The two methoxy groups and the methyl group are ortho, para-directing and activating. Given the substitution pattern, the most likely position for electrophilic attack would be the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy and C6-methyl groups.
| Reaction | Reagents | Potential Product(s) |
| Nitration | HNO₃/H₂SO₄ | Isobutyl 5-nitro-2,4-dimethoxy-6-methylbenzoate |
| Bromination | Br₂/FeBr₃ | Isobutyl 5-bromo-2,4-dimethoxy-6-methylbenzoate |
| Acylation | RCOCl/AlCl₃ | Isobutyl 5-acyl-2,4-dimethoxy-6-methylbenzoate |
The methyl group can also undergo oxidation to a carboxylic acid or a benzylic bromide, providing further avenues for functionalization. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) could yield a dicarboxylic acid derivative, while radical bromination with N-bromosuccinimide (NBS) would introduce a bromine atom at the benzylic position.
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind to enhance its sustainability.
Solvent-Free Reactions and Alternative Reaction Media
Traditional esterification reactions often utilize organic solvents to dissolve the reactants and facilitate the reaction. However, many organic solvents are volatile, flammable, and toxic, contributing to environmental pollution. rsc.org Solvent-free reaction conditions offer a greener alternative. nih.govresearchgate.net
For the synthesis of this compound, a solvent-free approach could involve heating a mixture of 2,4-dimethoxy-6-methylbenzoic acid and an excess of isobutyl alcohol with a solid acid catalyst. The excess alcohol can serve as both a reactant and a solvent. This approach minimizes waste and simplifies the purification process.
Alternative, greener solvents can also be considered. For instance, supercritical fluids like carbon dioxide or ionic liquids could be employed as reaction media. These solvents often exhibit unique properties that can enhance reaction rates and selectivities while being more environmentally benign than traditional organic solvents.
| Reaction Condition | Advantages | Disadvantages |
| Solvent-Free | Reduced waste, simplified purification, lower cost | Potential for higher reaction temperatures, mass transfer limitations |
| Supercritical CO₂ | Non-toxic, non-flammable, easily separated | Requires high pressure equipment |
| Ionic Liquids | Low volatility, recyclable, tunable properties | Can be expensive, potential toxicity concerns |
Atom Economy and Sustainable Synthetic Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com
The synthesis of this compound via Fischer-Speier esterification has a theoretical atom economy of less than 100% due to the formation of water as a byproduct.
Calculation of Atom Economy for the Esterification of 2,4-Dimethoxy-6-methylbenzoic acid with Isobutyl Alcohol:
Molecular Formula of 2,4-dimethoxy-6-methylbenzoic acid: C₁₀H₁₂O₄
Molecular Weight of 2,4-dimethoxy-6-methylbenzoic acid: 196.20 g/mol
Molecular Formula of Isobutyl alcohol: C₄H₁₀O
Molecular Weight of Isobutyl alcohol: 74.12 g/mol
Molecular Formula of this compound: C₁₄H₂₀O₄
Molecular Weight of this compound: 252.31 g/mol
Molecular Formula of Water: H₂O
Molecular Weight of Water: 18.02 g/mol
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Atom Economy = (252.31 / (196.20 + 74.12)) x 100 = (252.31 / 270.32) x 100 ≈ 93.3%
Moreover, exploring biocatalytic routes using enzymes like lipases could offer a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net Enzymatic reactions often proceed under mild conditions and can exhibit high atom economy.
Advanced Spectroscopic Characterization and Structural Elucidation of Isobutyl 2,4 Dimethoxy 6 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic compounds in solution. For Isobutyl 2,4-dimethoxy-6-methylbenzoate, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1 and Table 2, respectively. These predictions are based on established substituent effects on the chemical shifts of aromatic rings and alkyl chains. mdpi.com The aromatic protons are expected to appear as distinct singlets due to their substitution pattern, while the isobutyl group will exhibit characteristic splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-3 | 6.35 | s |
| H-5 | 6.40 | s |
| OCH₂(isobutyl) | 3.90 | d |
| CH(isobutyl) | 2.05 | m |
| CH₃(isobutyl) | 0.95 | d |
| OCH₃(C-2) | 3.80 | s |
| OCH₃(C-4) | 3.85 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 168.0 |
| C-1 | 115.0 |
| C-2 | 160.0 |
| C-3 | 98.0 |
| C-4 | 162.0 |
| C-5 | 105.0 |
| C-6 | 138.0 |
| OCH₂(isobutyl) | 71.0 |
| CH(isobutyl) | 28.0 |
| CH₃(isobutyl) | 19.0 |
| OCH₃(C-2) | 55.5 |
| OCH₃(C-4) | 55.8 |
While one-dimensional NMR provides initial information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with several overlapping signals. researchgate.net
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between protons. For the isobutyl group, a cross-peak between the OCH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups would be expected, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. nih.gov This would allow for the definitive assignment of the carbon signals for the aromatic CH groups (C-3 and C-5) and all the carbons of the isobutyl moiety by correlating them to their attached, pre-assigned protons.
Table 3: Key Predicted HMBC Correlations for this compound
| Proton | Correlated Carbons (²JCH, ³JCH) |
|---|---|
| H-3 | C-1, C-2, C-4, C-5 |
| H-5 | C-1, C-3, C-4, C-6 |
| OCH₂(isobutyl) | C=O, CH(isobutyl) |
| CH₃(C-6) | C-1, C-5, C-6 |
| OCH₃(C-2) | C-2 |
The presence of the bulky isobutyl group and the methoxy (B1213986) and methyl substituents on the aromatic ring may lead to restricted rotation around the C(aryl)-C(O) bond and the C(O)-O(isobutyl) bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. beilstein-journals.orgunibas.it
By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, these signals will broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (ΔG‡) for the rotational process can be calculated. For this compound, DNMR studies could provide valuable insights into the preferred conformation and the energetic barriers to bond rotation, which are influenced by steric and electronic effects of the substituents. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the precise molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₈O₄), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. This experimental value, obtained via HRMS, would be compared to the theoretical mass to confirm the elemental composition.
Table 4: Theoretical Exact Mass for this compound
| Species | Molecular Formula | Theoretical Exact Mass |
|---|---|---|
| [M]⁺ | C₁₃H₁₈O₄ | 238.1205 |
| [M+H]⁺ | C₁₃H₁₉O₄ | 239.1283 |
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. acs.org The fragmentation of esters often involves characteristic cleavage events. miamioh.edu
For this compound, several key fragmentation pathways can be predicted, as outlined in Figure 1 and Table 5. A primary fragmentation would be the formation of the acylium ion (m/z 179) through the loss of the isobutoxy radical. Another significant fragmentation pathway for esters is the McLafferty rearrangement, which in this case would lead to the loss of isobutylene (B52900) and the formation of a radical cation at m/z 182. Further fragmentation of the acylium ion could involve the loss of carbon monoxide or methyl radicals from the methoxy groups. researchgate.netyoutube.com
Figure 1: Predicted Key Fragmentation Pathways of this compound (A schematic representation of the fragmentation pathways would be depicted here, showing the molecular ion and the formation of key fragment ions.)
Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Structure/Fragment |
|---|---|
| 238 | [M]⁺ (Molecular Ion) |
| 182 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |
| 179 | [M - OC₄H₉]⁺ (Acylium Ion) |
| 164 | [179 - CH₃]⁺ |
| 151 | [179 - CO]⁺ |
| 121 | [151 - CH₂O]⁺ |
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise method for the quantitative analysis of compounds. nih.govrsc.org This technique involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. The labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and analysis, correcting for any sample loss.
For the quantitative determination of this compound, a stable isotope-labeled analogue, such as Isobutyl 2,4-dimethoxy-6-(¹³CH₃)-benzoate or Isobutyl-d₉ 2,4-dimethoxy-6-methylbenzoate, would be synthesized and used as the internal standard. The ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard is measured. Since the amount of the added standard is known, the exact concentration of the analyte in the original sample can be calculated with high accuracy. This method is particularly valuable for complex matrices where analyte recovery can be variable. researchgate.netnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule and providing a unique "fingerprint" for the compound.
Theoretical Application to this compound:
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Key vibrational modes would include:
C=O Stretching: A strong absorption band, typically in the region of 1720-1700 cm⁻¹, arising from the ester carbonyl group.
C-O Stretching: Bands corresponding to the stretching of the ester C-O and the methoxy C-O bonds would be visible, usually in the 1300-1000 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ range would indicate the presence of the benzene (B151609) ring.
C-H Stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl, methyl, and methoxy groups would be observed just below 3000 cm⁻¹.
C-H Bending: Vibrations from the bending of C-H bonds would be found in the 1470-1350 cm⁻¹ region.
Raman Spectroscopy: A complementary Raman spectrum would highlight vibrations that induce a change in polarizability. For a molecule like this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the isobutyl group, which may be weak in the IR spectrum.
Data Availability: Following an extensive search, no experimental IR or Raman spectra for this compound have been found in the public domain. Therefore, a data table of vibrational frequencies and their assignments cannot be provided.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy provides insights into the electronic transitions within a molecule, governed by its chromophores.
Theoretical Application to this compound:
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is dictated by the substituted benzene ring, which acts as the primary chromophore. The presence of the ester and two methoxy groups as auxochromes would be expected to cause a bathochromic (red) shift of the benzene π → π* transitions. Typically, substituted benzoates exhibit strong absorption bands in the 200-300 nm range.
Fluorescence Spectroscopy: To exhibit fluorescence, a molecule must efficiently emit a photon from its lowest excited singlet state after absorption. While many aromatic esters are fluorescent, the specific fluorescence quantum yield and emission wavelength of this compound would depend on its structural rigidity and the nature of its excited states. A fluorescence spectrum would provide the emission wavelength (λem) and, in conjunction with absorption data, the Stokes shift.
Data Availability: No experimental UV-Vis absorption or fluorescence emission spectra for this compound are available in published literature. Consequently, a data table of photophysical properties cannot be compiled.
X-ray Crystallography for Definitive Solid-State Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Theoretical Application to this compound: A successful crystallographic analysis of a suitable single crystal of this compound would yield a wealth of structural information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the unit cell.
Bond Lengths and Angles: Definitive measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and geometry.
Torsion Angles: Revealing the conformation of the flexible isobutyl and methoxy groups relative to the benzene ring.
Intermolecular Interactions: Identifying any significant non-covalent interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.
Data Availability: A thorough search of crystallographic databases has yielded no results for the crystal structure of this compound. Therefore, no crystallographic data table can be presented.
Computational Chemistry and Theoretical Investigations of Isobutyl 2,4 Dimethoxy 6 Methylbenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's chemical properties and reactivity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Isobutyl 2,4-dimethoxy-6-methylbenzoate. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and determine its electronic properties. epstem.netepstem.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the carbonyl group of the ester.
A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. researchgate.netnih.gov This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the oxygen atoms of the methoxy (B1213986) and ester groups would represent regions of negative potential, while the hydrogen atoms of the methyl and isobutyl groups would be areas of positive potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.5 D |
DFT calculations are also instrumental in predicting spectroscopic parameters, which can be compared with experimental data for structure validation. epstem.netepstem.net Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often from HOMO to LUMO.
Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated frequencies, when scaled by an appropriate factor, typically show good agreement with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the alkyl and aromatic groups, C=O stretching of the ester, and C-O stretching of the ester and methoxy groups.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation around single bonds. nih.gov
A Potential Energy Surface (PES) scan can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. researchgate.net For the isobutyl ester, key rotations would be around the C-O bond of the ester linkage and the C-C bonds of the isobutyl group. The results of a PES scan reveal the most stable (lowest energy) conformation and the transition states between different conformers. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time. nih.govtandfonline.com By solving Newton's equations of motion, MD simulations can model the movement of atoms and the interactions between the solute (this compound) and its environment, such as a solvent or a biological macromolecule.
MD simulations are particularly useful for investigating solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent organizes around the solute and calculate properties like the solvation free energy. This provides a more realistic model of the molecule's behavior in solution compared to gas-phase quantum calculations. The simulations can also reveal stable intermolecular interactions, such as hydrogen bonds that might form between the ester's oxygen atoms and water molecules.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Correlations
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For a series of related benzoate (B1203000) derivatives, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. nih.gov Descriptors for this compound would include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. A typical QSAR model is a linear equation, though more complex non-linear methods can also be used.
Hypothetical QSAR Model Equation: Biological Activity (log 1/IC₅₀) = 0.5 * (logP) - 0.2 * (HOMO Energy) + 1.5 * (Dipole Moment) + C
In Silico Docking and Binding Affinity Predictions for Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex.
The process involves preparing the 3D structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a scoring function that estimates the binding affinity. The results can predict whether a compound is likely to bind to a particular target and can elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. tandfonline.com
Table 2: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets
| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Target A (e.g., a kinase) | -7.8 | LEU83, VAL65, PHE145 |
| Target B (e.g., a protease) | -6.5 | TRP42, HIS163, SER159 |
| Target C (e.g., a transferase) | -7.2 | TYR22, ILE94, ALA101 |
These in silico predictions of binding affinity can help prioritize compounds for experimental screening and guide the design of new molecules with improved potency.
Biomimetic Approaches and Natural Product Inspired Research Involving Isobutyl 2,4 Dimethoxy 6 Methylbenzoate
Investigation of Biosynthetic Pathways for Related Benzenoid Polyketides in Microorganisms and Plants
The aromatic core of isobutyl 2,4-dimethoxy-6-methylbenzoate is derived from orsellinic acid, a foundational molecule in the vast family of benzenoid polyketides. nih.govthieme-connect.com These compounds are biosynthesized in a wide array of organisms, particularly filamentous fungi, lichens, and some plants, through the polyketide pathway. researchgate.net This pathway utilizes a large, multi-domain enzyme known as polyketide synthase (PKS). thieme-connect.comthieme-connect.com
The process begins with a starter unit, typically acetyl-CoA, which is subsequently extended by the iterative addition of malonyl-CoA units. For orsellinic acid, one molecule of acetyl-CoA is condensed with three molecules of malonyl-CoA. The resulting linear poly-β-keto chain undergoes a controlled series of folding and cyclization reactions, specifically an intramolecular aldol (B89426) condensation, to form the aromatic ring. This is followed by dehydration and enolization to yield the stable orsellinic acid scaffold (2,4-dihydroxy-6-methylbenzoic acid). researchgate.net
Following the creation of the core orsellinic acid structure, a suite of "tailoring" enzymes modifies the molecule, leading to a diverse range of natural products. thieme-connect.com These modifications are critical for generating chemical diversity and include:
O-methylation: The two hydroxyl groups on the orsellinic acid ring are targets for S-adenosyl methionine (SAM)-dependent methyltransferases, which convert them into methoxy (B1213986) groups, as seen in the 2,4-dimethoxy substitution pattern of the target compound.
Esterification: The carboxylic acid group can be esterified with various alcohols. While the isobutyl ester is a synthetic construct, nature commonly produces methyl and ethyl esters of orsellinic acid and its derivatives. goettingen-research-online.denih.gov
Other Modifications: A broad spectrum of additional enzymatic transformations, such as hydroxylation, chlorination, oxidation, and glycosylation, can occur, further diversifying the family of orsellinic acid-derived natural products. thieme-connect.com
Genomic and transcriptomic studies have been instrumental in identifying the biosynthetic gene clusters (BGCs) responsible for producing these compounds in fungi. nih.gov Understanding these pathways not only explains the origin of these molecules but also opens avenues for engineered biosynthesis to produce novel compounds with potentially improved bioactivities. nih.gov
Isolation and Structural Elucidation of Naturally Occurring Analogs from Fungal and Plant Sources
While this compound is primarily known as a synthetic compound, numerous structurally related analogs are found in nature, predominantly in lichens and endophytic fungi. goettingen-research-online.denih.gov These natural products share the core 6-methyl-benzenediol or 6-methyl-methoxyphenol carboxylate skeleton. The isolation of these compounds is a cornerstone of natural product chemistry, typically involving extraction, chromatographic separation, and spectroscopic analysis.
The general workflow for isolating these analogs begins with the collection and drying of the source material (e.g., lichen thalli or fungal biomass). The material is then subjected to solvent extraction, often sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), and methanol) to partition compounds based on their chemical properties. The resulting crude extracts are then meticulously separated using various chromatographic techniques, including column chromatography (CC) over silica (B1680970) gel or Sephadex, and preparative thin-layer chromatography (pTLC). Final purification is often achieved using high-performance liquid chromatography (HPLC).
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic methods:
Mass Spectrometry (MS): Provides the molecular weight and elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the carbon skeleton and determine the precise placement of protons and functional groups.
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present and the conjugated system of the aromatic ring.
The table below details some naturally occurring analogs that are structurally related to this compound, highlighting the common orsellinate core.
| Compound Name | Structure | Natural Source | Reference(s) |
| Orsellinic acid | 2,4-dihydroxy-6-methylbenzoic acid | Aspergillus sp., Lichens | nih.govresearchgate.net |
| Methyl 2,4-dihydroxy-6-methylbenzoate | Methyl orsellinate | Parmotrema tinctorum (Lichen) | nih.gov |
| Ethyl 2,4-dihydroxy-6-methylbenzoate | Ethyl orsellinate | Parmelia reticulata (Lichen) | goettingen-research-online.deepa.gov |
| Atranorin | Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | Parmelia reticulata (Lichen) | goettingen-research-online.deepa.gov |
| 2,4-dihydroxy-6-(8-hydroxyoctyl)benzene | - | Cytospora rhizophorae (Fungus) | nih.gov |
These findings underscore that the fundamental chemical scaffold of this compound is a privileged structure in nature, particularly within the fungal kingdom and its symbiotic associations.
Design and Synthesis of this compound Derivatives Inspired by Natural Product Scaffolds
The design and synthesis of derivatives based on natural product scaffolds is a powerful strategy in medicinal chemistry and materials science. The orsellinic acid framework serves as an exemplary starting point for such endeavors. This compound itself can be viewed as a synthetic derivative of the natural product orsellinic acid, where the hydroxyl groups have been methylated and the carboxylic acid has been esterified. These modifications alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.
Research in this area often follows a biomimetic or diversity-oriented synthesis approach:
Biomimetic Synthesis: This strategy attempts to mimic the proposed biosynthetic pathway in the laboratory. For example, a synthesis of an orsellinic acid derivative has been described that is modeled on the polyketide mode of biosynthesis, demonstrating the feasibility of laboratory synthesis that mirrors natural processes. rsc.org
Diversity-Oriented Synthesis (DOS): This approach uses a common starting block to generate a wide library of structurally diverse compounds. Functionalized aromatic molecules, such as dimethoxyacetophenone derivatives, have been used as versatile building blocks to access a variety of natural product analogs, including flavones, aurones, and coumarins. mdpi.com This highlights how a simple, substituted benzene (B151609) ring, analogous to the core of this compound, can be a key starting material for generating molecular diversity.
The synthesis of this compound and its derivatives typically involves standard organic chemistry transformations:
O-Methylation: Starting from methyl or ethyl orsellinate (natural products), the two phenolic hydroxyl groups can be converted to methoxy ethers using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃).
Saponification: The methyl or ethyl ester is hydrolyzed to the free carboxylic acid (2,4-dimethoxy-6-methylbenzoic acid) using aqueous base (e.g., NaOH).
Esterification: The resulting carboxylic acid is then reacted with isobutyl alcohol under acidic conditions (e.g., Fischer-Speier esterification) or via activation with a coupling agent to form the final isobutyl ester.
By systematically varying the ester group (e.g., replacing isobutyl with other alkyl or aryl groups) or the substitution pattern on the aromatic ring, chemists can create libraries of compounds inspired by the natural orsellinate scaffold to explore structure-activity relationships for various applications.
Role of this compound as a Synthetic Intermediate in Complex Natural Product Total Syntheses
In the field of total synthesis, complex natural products are often constructed in a convergent manner, where smaller, less complex fragments are synthesized independently and then joined together. Small, functionalized aromatic compounds like this compound represent ideal "building blocks" for such strategies. nih.govresearchgate.net Their value lies in providing a pre-functionalized, stable aromatic core that can be elaborated into more complex structures.
While no specific total synthesis has been published that explicitly names this compound as a starting material, the utility of the orsellinic acid derivative class as a whole is well-established. The strategic advantages of using such an intermediate include:
Pre-installed Functionality: The methoxy and methyl groups, and the ester, provide multiple reactive handles. The methyl group can be halogenated and further functionalized, the aromatic ring can undergo electrophilic substitution, and the ester can be reduced or converted to other functional groups.
Defined Substitution Pattern: The compound provides a fixed 1,2,3,5-tetrasubstituted benzene ring, saving numerous steps that would otherwise be required to install these groups in the correct orientation.
Scaffold for Annulation: The aromatic ring can serve as the foundation upon which other rings are built. For instance, it could be a key component in the synthesis of carbazoles, xanthones, or other heterocyclic systems found in more complex alkaloids and polyketides. An iron-mediated one-pot reaction to construct a carbazole (B46965) framework is an example of a key step where a functionalized aromatic precursor is essential. researchgate.net
The inherent modularity of natural product biosynthesis, where simple building blocks are iteratively coupled, is increasingly being mirrored in laboratory synthesis. nih.gov this compound and its parent acid are prime examples of the type of stable, well-defined chemical entities that function as crucial building blocks in the systematic, modular construction of larger, more intricate natural product targets.
Mechanistic Studies of Biological Interactions of Isobutyl 2,4 Dimethoxy 6 Methylbenzoate in Vitro and in Silico
Exploration of Molecular Targets and Ligand-Binding Mechanisms via Biochemical Assays
While direct molecular targets of isobutyl 2,4-dimethoxy-6-methylbenzoate have not been identified, the broader class of benzoic acid derivatives has been shown to interact with various biological macromolecules. In silico and in vitro studies of similar compounds suggest that potential interactions could be governed by the compound's structural features: the substituted benzene (B151609) ring and the isobutyl ester group.
Methyl benzoate (B1203000) derivatives, for example, have been studied for their ability to bind to and inhibit enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.govresearchgate.net Molecular docking studies of these derivatives have indicated that binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.gov Similarly, other substituted benzoates have been shown to bind to transport proteins like bovine serum albumin (BSA), with binding constants in the order of 10⁴ M⁻¹, suggesting that such proteins could be potential molecular targets for transport and distribution in biological systems. mdpi.com The binding mechanism in these cases is often static quenching, involving the formation of a ground-state complex. mdpi.com
Based on these precedents, this compound could hypothetically interact with protein targets through:
Hydrophobic Interactions: The isobutyl group and the methyl-substituted benzene ring would likely favor binding to hydrophobic pockets within a protein's active or allosteric site.
Hydrogen Bonding: The oxygen atoms of the methoxy (B1213986) and ester groups could act as hydrogen bond acceptors, forming interactions with suitable donor residues (e.g., arginine, lysine, or serine) in a binding site.
An illustrative example of how benzoic acid derivatives bind to protein targets is shown in the table below, detailing interactions for tyrosinase inhibitors.
| Compound Class | Potential Target | Key Interactions Observed (in related compounds) | Binding Affinity Range (for related compounds) |
|---|---|---|---|
| Benzoic Acid Derivatives | Tyrosinase | Copper ion chelation in the active site; Hydrophobic interactions. tandfonline.comresearchgate.net | IC50 values from ~1 µM to >30 µM. tandfonline.comresearchgate.net |
| Methyl Benzoate Derivatives | Pentose Phosphate Pathway Enzymes (e.g., G6PD) | Hydrogen bonding; Hydrophobic interactions. nih.govresearchgate.net | IC50 values in the range of 100-700 µM. nih.gov |
| Benzoic Acid Esters | Serum Albumin | Static complex formation; Hydrogen bonding and hydrophobic forces. mdpi.com | Binding constants (Kb) around 104 M-1. mdpi.com |
Investigation of Enzyme Inhibition or Activation in Cell-Free Systems
The potential for this compound to modulate enzyme activity can be inferred from studies on analogous structures. Benzoic acid derivatives are known to inhibit a range of enzymes, including α-amylase and tyrosinase. tandfonline.combohrium.comnih.gov
For instance, a study on the inhibition of α-amylase by various benzoic acids revealed that the nature and position of substituents on the benzene ring are critical. bohrium.comnih.gov Notably, the presence of a methoxy group at the 2-position (a feature of the target compound) was found to have a negative effect on the inhibitory activity compared to a hydroxyl group at the same position. bohrium.comnih.gov This suggests that this compound might be a weaker inhibitor of certain enzymes compared to its hydroxylated counterparts.
Conversely, studies on tyrosinase inhibition by another series of benzoic acid derivatives showed that various esters possessed inhibitory potential. tandfonline.comresearchgate.net The inhibition mechanism often involves the chelation of copper ions within the enzyme's active site. mdpi.com Given its structure, this compound could potentially act as an enzyme inhibitor, with its efficacy being highly dependent on the specific target enzyme and the precise fit within its active site.
The table below presents inhibitory data for related benzoic acid derivatives against different enzymes to illustrate potential activities.
| Compound/Derivative Class | Enzyme Target | Observed Effect | Reported IC50 Values |
|---|---|---|---|
| 3,5-Dinitrobenzoic acid amide derivative | Tyrosinase | Inhibition | 1.09 µM. tandfonline.comresearchgate.net |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | Inhibition | 17.30 mM. bohrium.comnih.gov |
| Methyl 4-aminobenzoate (B8803810) derivatives | Glucose 6-Phosphate Dehydrogenase (G6PD) | Inhibition | 100.8 - 430.8 µM. nih.gov |
| Methyl 4-aminobenzoate derivatives | 6-Phosphogluconate Dehydrogenase (6PGD) | Inhibition | 206 - 693.2 µM. nih.gov |
Elucidation of Cellular Pathway Modulation in Defined Cell Culture Models
While no studies have directly examined the effects of this compound on cellular pathways, research on similar small aromatic molecules provides a basis for speculation. Benzoic acid derivatives isolated from the fungus Bjerkandera adusta have been shown to modulate the proteostasis network in human fibroblast cells. nih.gov Specifically, these compounds were found to enhance the activity of the ubiquitin-proteasome (UPP) and the autophagy-lysosome pathway (ALP), which are the two primary systems for protein degradation in the cell. nih.gov This suggests that this compound, as a small lipophilic molecule, could potentially cross cell membranes and interact with components of these or other signaling pathways.
Furthermore, some benzoate esters are investigated as prodrugs, designed to be hydrolyzed by intracellular esterases to release an active carboxylic acid. nih.gov This bioactivation can be a key mechanism for cellular activity. The rate and extent of hydrolysis of the isobutyl ester of 2,4-dimethoxy-6-methylbenzoic acid within a cell would therefore be a critical determinant of its biological effect.
Potential cellular effects could include:
Modulation of Protein Degradation: Similar to other tested benzoates, it might influence proteasome or lysosomal activity. nih.gov
Gene Expression Changes: Interaction with nuclear receptors or transcription factors is a possibility for small lipophilic molecules, though this is highly speculative. Some phthalate (B1215562) esters, for example, are known to interact with hormone receptors. nih.gov
Metabolic Pathway Interference: As seen with inhibitors of the pentose phosphate pathway, it could potentially interfere with key metabolic enzymes. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Derivation for Biological Effects at the Molecular Level
Structure-activity relationship (SAR) studies on various classes of benzoic acid esters provide valuable insights into how the structural features of this compound might contribute to its biological activity.
The Ester Group: The nature of the alkyl ester can significantly influence activity. In studies of p-hydroxybenzoic acid esters (parabens), antimicrobial and estrogenic activity was shown to increase with the length of the alkyl chain (e.g., butyl > propyl > ethyl > methyl). researchgate.net The isobutyl group, being a branched four-carbon chain, would contribute to the molecule's lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic binding sites. In studies of antifungal nitrobenzoate derivatives, the alkyl side chain was also found to be important for bioactivity. researchgate.net
Ring Substituents (Methoxy and Methyl Groups): The substitution pattern on the benzene ring is a key determinant of biological effect.
Methoxy Groups: As noted in α-amylase inhibition studies, a methoxy group at the C2 position can reduce inhibitory activity compared to a hydroxyl group. bohrium.comnih.gov The two methoxy groups in the target compound would increase its lipophilicity and could influence its orientation within a binding pocket through steric and electronic effects.
Methyl Group: In the same α-amylase study, the introduction of a methyl group on the benzene ring was found to have no obvious effect on inhibition. nih.gov However, in other contexts, it could contribute to steric hindrance or favorable hydrophobic interactions.
The table below summarizes key SAR findings from studies of related benzoate derivatives.
| Structural Feature | General Observation from Related Compounds | Potential Implication for this compound |
|---|---|---|
| Alkyl Ester Chain | Increased chain length/lipophilicity can increase activity (e.g., parabens, antifungal nitrobenzoates). researchgate.netresearchgate.net | The isobutyl group may enhance membrane permeability and binding to hydrophobic targets. |
| Methoxy Group at C2 | Decreases inhibitory activity against α-amylase compared to a hydroxyl group. bohrium.comnih.gov | May have lower activity against certain enzymes compared to hydroxylated analogs. |
| Methyl Group on Ring | Reported to have no obvious effect on α-amylase inhibition. nih.gov | Likely contributes to steric profile and lipophilicity. |
| Ester vs. Carboxylic Acid | Esters can act as prodrugs, being more cell-permeable than their acid counterparts. nih.gov | May function as a prodrug, requiring intracellular hydrolysis by esterases for activity. |
Studies on Interaction with Biomembranes and Other Supramolecular Structures
There are no direct studies on the interaction of this compound with biomembranes. However, its physicochemical properties—a moderately lipophilic aromatic ester—allow for predictions about its behavior.
Small, uncharged esters can typically diffuse across the lipid bilayer of cell membranes. nih.gov The efficiency of this diffusion is related to the molecule's lipophilicity. The presence of the isobutyl ester and two methoxy groups suggests that this compound is sufficiently lipophilic to partition into and permeate through biological membranes. This is a prerequisite for interacting with intracellular targets. Studies on benzoate ester prodrugs for tuberculosis rely on this principle, where the ester form facilitates entry into the mycobacterial cells before being hydrolyzed to the active acid. nih.gov
The interaction with supramolecular structures like proteins has been demonstrated for related compounds. Methyl benzoate derivatives have been shown to bind within the hydrophobic cavities of serum albumin. mdpi.com This type of interaction is crucial for the transport and bioavailability of small molecules in the bloodstream. It is plausible that this compound would also bind to such transport proteins, influencing its distribution and concentration at potential sites of action.
Advanced Analytical Methodologies for Detection and Quantification of Isobutyl 2,4 Dimethoxy 6 Methylbenzoate in Complex Matrices
Development of Highly Sensitive and Selective Chromatographic Separation Techniques (e.g., HPLC-UV/FL, GC-FID/ECD)
Chromatographic techniques are fundamental for the separation of Isobutyl 2,4-dimethoxy-6-methylbenzoate from interfering components in complex mixtures. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FL) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC): An HPLC method can be optimized for the analysis of this compound, which is expected to exhibit strong UV absorbance due to its aromatic structure. A reversed-phase approach is typically suitable for a compound of its polarity.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice, providing excellent separation for moderately polar to nonpolar compounds.
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water allows for the effective separation of the analyte from matrix components. ijpsonline.com The gradient can be programmed to increase the organic solvent concentration over time, ensuring the timely elution of the target compound with good peak shape.
Detection: UV detection is highly suitable, with the wavelength set at the absorbance maximum of this compound, which can be determined by a UV scan. For enhanced sensitivity and selectivity, particularly in matrices with high background, fluorescence detection could be employed if the compound possesses native fluorescence or can be derivatized with a fluorescent tag.
Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC offers high resolution and speed.
Column: A capillary column with a nonpolar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally effective for separating a wide range of organic molecules. scielo.br
Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) provides a robust and linear response for carbon-containing compounds. scielo.br While less common for this type of compound, an Electron Capture Detector (ECD) could be considered if high sensitivity is required and if the molecule exhibits significant electron-capturing ability, although this is not typical for benzoate (B1203000) esters.
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
Below is an interactive table summarizing hypothetical chromatographic conditions for the analysis of this compound.
| Parameter | HPLC-UV Conditions | GC-FID Conditions |
|---|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (Gradient) | Helium (1 mL/min) |
| Flow Rate | 1.0 mL/min | N/A |
| Injection Volume | 10 µL | 1 µL (Splitless) |
| Oven/Column Temperature | 40°C | Temperature program: 80°C (1 min) to 280°C at 10°C/min |
| Detector | UV at λmax | FID at 280°C |
Hyphenated Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis and Metabolite Profiling
For trace-level analysis and unequivocal identification, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the benchmark for quantifying low concentrations of organic molecules in complex matrices.
Ionization: Electrospray ionization (ESI) in positive mode would likely be effective for protonating the this compound molecule, forming the precursor ion [M+H]⁺.
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise. For this compound, characteristic precursor-to-product ion transitions would need to be determined by infusing a standard solution into the mass spectrometer.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful alternative, especially for volatile analytes in complex samples.
Ionization: Electron Ionization (EI) is the standard ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for identification.
Trace Analysis: Similar to LC-MS/MS, operating in MRM mode allows for the highly selective detection of target analytes at very low concentrations by monitoring specific parent-to-fragment ion transitions. This is particularly useful for overcoming matrix interferences that can be problematic in single quadrupole GC-MS analysis. nih.gov
These hyphenated techniques are not only crucial for trace quantification but also for metabolite profiling, where the mass spectrometer can identify potential biotransformation products of this compound in biological systems.
Innovations in Sample Preparation and Extraction Techniques for Enhanced Analyte Recovery
The goal of sample preparation is to extract this compound from the sample matrix, concentrate it, and remove interfering substances to improve the accuracy and sensitivity of the analysis.
Liquid-Liquid Extraction (LLE): A traditional and effective method where the sample is partitioned between two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or dichloromethane). The choice of solvent is critical and should be based on the polarity of the target analyte to maximize recovery.
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively retain the analyte from a liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For this compound, a reversed-phase sorbent (e.g., C18) would likely be effective for extraction from aqueous matrices.
Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The analytes adsorb to the fiber and are then thermally desorbed into the GC injector. masonaco.org This method is particularly useful for volatile and semi-volatile compounds and minimizes matrix effects. masonaco.org
The following table provides a comparison of these extraction techniques.
| Technique | Principle | Advantages | Considerations |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | High recovery, applicable to large volumes | Requires large volumes of organic solvents, can be labor-intensive |
| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent | High selectivity, reduced solvent consumption, easily automated | Method development can be required to select the appropriate sorbent and elution solvent |
| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber | Solvent-free, simple, sensitive | Fiber lifetime can be limited, matrix effects can influence adsorption |
Application of Isotopic Labeling Strategies for Tracking Molecular Fate in Model Systems
Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound in biological or environmental systems. wikipedia.org This involves synthesizing an analog of this compound where one or more atoms are replaced with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)). masonaco.orgcreative-proteomics.com
Synthesis of Labeled Compound: A synthetic route for this compound would need to be adapted to incorporate a stable isotope. For example, using a deuterated isobutanol in the final esterification step would produce a labeled version of the molecule.
Tracking with Mass Spectrometry: When a mixture of the labeled (heavy) and unlabeled (light) compound is introduced into a model system (e.g., cell culture, soil sample), mass spectrometry can distinguish between them due to the mass difference. nih.gov This allows for precise tracking of the parent compound's degradation and the formation of metabolites, as any metabolite formed from the labeled parent will also carry the isotopic label. acs.org
Internal Standard for Quantification: A stable isotope-labeled version of the analyte is the ideal internal standard for quantitative analysis by LC-MS or GC-MS. nih.gov It co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise quantification. researchgate.net
Validation of Analytical Methods for Accuracy, Precision, and Robustness
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. wjpmr.com According to guidelines from the International Council for Harmonisation (ICH), key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated, and the correlation coefficient (r²) should be close to 1. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage. researchgate.net
A summary of typical acceptance criteria for these validation parameters is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | No interference at the retention time of the analyte |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | Typically 80-120% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |
| Robustness | % RSD of results should be within acceptable limits after minor changes |
Future Research Directions and Emerging Paradigms for Isobutyl 2,4 Dimethoxy 6 Methylbenzoate Research
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization
The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular design and optimization. For Isobutyl 2,4-dimethoxy-6-methylbenzoate, AI and machine learning (ML) can accelerate the discovery of new derivatives with tailored properties.
De Novo Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known benzoate (B1203000) esters and other relevant molecules. frontiersin.org These models can then generate novel molecular structures based on the this compound core, exploring a vast chemical space to identify candidates with desired functionalities. nih.govnih.gov This approach moves beyond traditional, often intuition-driven medicinal chemistry and allows for the semi-automatic design and optimization of drug-like molecules. frontiersin.org
Table 1: Potential AI/ML Models for this compound Research
| Model Type | Application | Potential Outcome |
|---|---|---|
| Recurrent Neural Networks (RNNs) | De novo design of novel derivatives. | Generation of new molecular structures with improved properties. frontiersin.org |
| Generative Adversarial Networks (GANs) | Generation of molecules with specific desired characteristics. | Creation of targeted libraries of compounds for screening. nih.gov |
| Graph Neural Networks (GNNs) | Prediction of molecular properties and bioactivity. | Accurate QSAR models for virtual screening and lead optimization. |
Exploration of Novel Applications in Advanced Materials Science and Polymer Chemistry
The aromatic structure and functional groups of this compound make it an intriguing building block for advanced materials and polymers. Future research could focus on leveraging its unique molecular architecture for applications beyond the biological realm.
Monomers for High-Performance Polymers: The benzoate ester moiety can be incorporated into polymer backbones, potentially imparting unique thermal, mechanical, and optical properties. Research could explore the synthesis of polyesters or polyamides derived from a functionalized version of this compound. The rigidity of the benzene (B151609) ring and the influence of the methoxy (B1213986) and methyl substituents could lead to polymers with high thermal stability, specific refractive indices, or liquid crystalline properties.
Organic Electronics: Aromatic esters are being investigated for their potential use in organic electronics. Future studies might explore the synthesis of derivatives of this compound that can act as organic semiconductors, dielectrics, or components in organic light-emitting diodes (OLEDs). The electronic properties can be tuned by modifying the substituents on the aromatic ring.
Supramolecular Assemblies: Benzoate esters have been shown to self-assemble into chiral nano-assemblies. rsc.org Investigating the self-assembly behavior of this compound derivatives could lead to the development of novel gels, liquid crystals, and other ordered materials with applications in sensing, catalysis, and enantioselective separation. rsc.org
Development of Sustainable Production Processes through Advanced Reaction Engineering
As the demand for specialty chemicals grows, so does the need for environmentally benign and efficient manufacturing processes. Advanced reaction engineering offers pathways to develop sustainable production methods for this compound.
Green Chemistry Approaches: Future research will likely focus on replacing traditional synthesis routes, which may involve hazardous reagents and generate significant waste, with greener alternatives. This includes the use of solid acid catalysts, such as zirconium-based catalysts, to replace corrosive liquid acids like sulfuric acid in esterification reactions. mdpi.com The development of catalytic systems that are highly active, selective, and recyclable is a key goal.
Process Intensification: Advanced reaction engineering principles can be applied to intensify the production process. nptel.ac.inkaust.edu.sa This could involve the use of microreactors for improved heat and mass transfer, leading to higher yields and purity. kaust.edu.sa Reactive distillation, where the reaction and separation occur in the same unit, could also be explored to overcome equilibrium limitations in the esterification process by continuously removing water. academax.com
Kinetic and Mechanistic Studies: A deeper understanding of the reaction kinetics and mechanism is crucial for process optimization. academax.comnjit.edu Detailed kinetic studies under various conditions (temperature, catalyst loading, reactant ratios) will provide the data needed for accurate reactor design and scale-up, ensuring efficient and safe operation. kaust.edu.sanjit.edu
Table 2: Strategies for Sustainable Synthesis
| Strategy | Description | Potential Benefit |
|---|---|---|
| Heterogeneous Catalysis | Use of solid, reusable catalysts (e.g., Zr/Ti solid acids). mdpi.com | Reduced corrosion, easier separation, catalyst recycling. |
| Alternative Solvents | Employing benign solvents or solvent-free conditions. | Minimized environmental impact and reduced waste. |
| Flow Chemistry | Utilizing continuous flow reactors instead of batch processes. | Improved safety, better process control, higher efficiency. |
Comprehensive Exploration of Enantioselective Synthesis and Chiral Recognition Studies
While this compound itself is not chiral, the introduction of chiral centers into its structure or its use in chiral recognition systems opens up significant research avenues.
Enantioselective Synthesis: Future work could involve the synthesis of chiral derivatives of this compound. For example, modifying the isobutyl group or introducing a chiral substituent on the aromatic ring would result in enantiomers with potentially different biological activities or material properties. The development of catalytic asymmetric methods for such syntheses would be a key research focus. organic-chemistry.org
Chiral Recognition: The benzoate ester functional group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition. nih.gov Synthetic receptors incorporating the this compound scaffold could be designed for the chiral recognition of biologically important molecules like amino acids or chiral drugs. nih.govnih.gov Understanding the basis of chiral recognition at a molecular level is crucial for applications in enantioselective separations, sensing, and asymmetric catalysis. nih.govresearchgate.net The formation of diastereomeric complexes between a chiral receptor and a chiral substrate is the foundation of this phenomenon, driven by differences in Gibbs free energy. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isobutyl 2,4-dimethoxy-6-methylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2,4-dimethoxy-6-methylbenzoic acid with isobutanol. Acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux is common, but microwave-assisted synthesis can reduce reaction time and improve yield . For purity, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Monitor reaction progress via TLC or HPLC using a C18 column and UV detection at 254 nm .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage (e.g., δ ~4.0–4.2 ppm for isobutyl -OCH₂-) and aromatic substitution patterns .
- HPLC-MS : Reverse-phase HPLC (ACN/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~280–300) and detect impurities .
- Elemental Analysis : Validate empirical formula (e.g., C₁₅H₂₂O₅) with ≤0.3% deviation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Use desiccants (silica gel) in storage containers. For handling, wear nitrile gloves and safety goggles due to potential skin/eye irritation, as observed in structurally similar esters .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Methodological Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotational barriers in the ester group) causing splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Resolve ambiguities by determining crystal structure, as done for analogous benzoate esters .
Q. What computational methods are suitable for modeling the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic aromatic substitution sites or steric effects from the isobutyl group .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., toluene vs. DMSO) to assess solubility or aggregation behavior .
Q. How can experimental designs address challenges in studying surface adsorption or interfacial behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
